

Pharmacological properties of O-Demethylbuchenavianine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-(-)-O-Demethylbuchenavianine

Cat. No.: B15587021 Get Quote

An In-depth Technical Guide on the Pharmacological Properties of O-Demethylbuchenavianine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylbuchenavianine is a naturally occurring flavoalkaloid found in plant species of the Buchenavia genus, notably Buchenavia capitata and Buchenavia tetraphylla. This compound has garnered scientific interest due to its potential pharmacological activities, particularly its anti-HIV and broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the currently available information on the pharmacological properties of O-Demethylbuchenavianine, including its bioactivity, predicted pharmacokinetic profile, and cytotoxic effects. While quantitative data from primary sources is limited in the public domain, this guide synthesizes existing knowledge to support further research and development efforts.

Introduction

Flavoalkaloids are a class of natural products characterized by a flavonoid core linked to an alkaloid moiety. O-Demethylbuchenavianine belongs to this group and has been identified as a component of extracts from Buchenavia species, which have been used in traditional medicine. The unique chemical structure of O-Demethylbuchenavianine contributes to its biological activities, making it a molecule of interest for drug discovery.



Pharmacological Properties Anti-HIV Activity

The most significant reported biological activity of O-Demethylbuchenavianine is its inhibitory effect against the Human Immunodeficiency Virus (HIV). A pivotal study by Beutler et al. (1992) identified O-Demethylbuchenavianine as the most active anti-HIV compound among a series of flavoalkaloids isolated from the chloroform extract of Buchenavia capitata leaves.[1] The study indicated that the compound exhibited moderate cytoprotective effects against HIV in cultured human lymphoblastoid (CEM-SS) cells.[1]

Note: Access to the full text of the primary study by Beutler et al. (1992) was not available; therefore, specific quantitative data such as EC50 (50% effective concentration) for anti-HIV activity and IC50 (50% inhibitory concentration) for cytotoxicity are not included in this guide.

Cytotoxicity

The same study that reported the anti-HIV activity of O-Demethylbuchenavianine also noted its cytotoxic properties.[1] This suggests that while the compound has potential therapeutic effects, its toxicity profile is a critical consideration for any future drug development. An in silico analysis also predicted a high risk of mutagenicity for O-Demethylbuchenavianine, further emphasizing the need for thorough toxicological evaluation.

Antimicrobial Activity

Buchenavianine and its derivatives, including O-Demethylbuchenavianine, are reported to possess a broad spectrum of antimicrobial activity, with inhibitory effects against bacteria, fungi, and viruses. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for O-Demethylbuchenavianine against particular microbial strains, are not currently available in the reviewed literature.

Data Presentation

Due to the limited availability of quantitative data from primary experimental studies, a comprehensive data table cannot be constructed at this time. Further research is required to determine the precise efficacy and toxicity values (e.g., EC50, IC50, MIC) of O-Demethylbuchenavianine.



Predicted Pharmacokinetics and Bioactivity (In Silico Analysis)

An in silico study of buchenavianine and related flavoalkaloids, including O-Demethylbuchenavianine, has provided predictions regarding their pharmacokinetic properties and potential biological targets. The analysis suggests that O-Demethylbuchenavianine likely exhibits good gastrointestinal absorption. The compound is predicted to have bioactivity as a ligand for G-protein coupled receptors (GPCRs), as an enzyme inhibitor, and as a nuclear receptor ligand.

Experimental Protocols (Hypothetical)

While the specific, detailed experimental protocols from the primary literature could not be accessed, this section outlines the general methodologies that would be employed to evaluate the pharmacological properties of O-Demethylbuchenavianine.

Anti-HIV Activity Assay (General Protocol)

A common method to assess anti-HIV activity involves the use of a cell-based assay with a susceptible human T-cell line, such as CEM-SS cells, and a laboratory-adapted strain of HIV-1.

- Cell Culture: CEM-SS cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Compound Preparation: O-Demethylbuchenavianine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
- Infection: CEM-SS cells are infected with a standardized amount of HIV-1 in the presence of varying concentrations of O-Demethylbuchenavianine or a control vehicle.
- Incubation: The infected cells are incubated for a period of 4-6 days to allow for viral replication.
- Assessment of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).



- Cytotoxicity Assay: In parallel, the cytotoxicity of O-Demethylbuchenavianine on uninfected CEM-SS cells is determined using a viability assay (e.g., MTT or XTT assay) to measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
- Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%, and the IC50 value is the concentration that reduces cell viability by 50%.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (General Protocol)

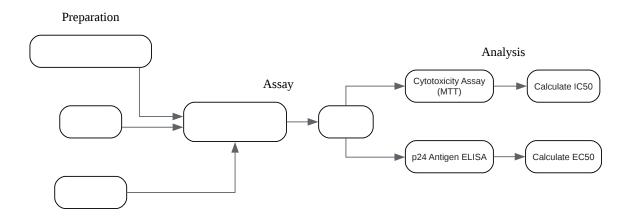
The antimicrobial activity of O-Demethylbuchenavianine would typically be determined using a broth microdilution method.

- Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized density (e.g., 0.5 McFarland standard).
- Compound Dilution: O-Demethylbuchenavianine is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under suitable conditions (temperature and time) for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of O-Demethylbuchenavianine that completely inhibits visible growth of the microorganism.

Visualizations

Diagram 1: Hypothetical Anti-HIV Experimental Workflow

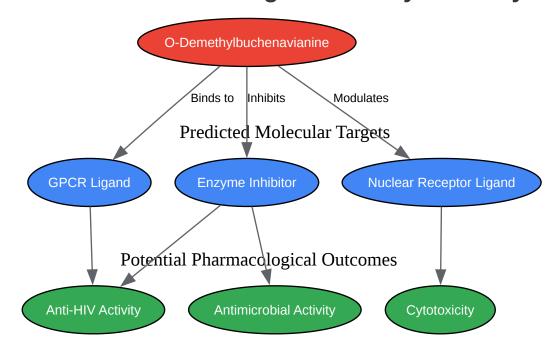




Click to download full resolution via product page

Caption: A generalized workflow for determining the anti-HIV efficacy and cytotoxicity of O-Demethylbuchenavianine.

Diagram 2: Predicted Biological Activity Pathways





Click to download full resolution via product page

Caption: Predicted molecular targets and resulting pharmacological outcomes of O-Demethylbuchenavianine based on in silico analysis.

Conclusion and Future Directions

O-Demethylbuchenavianine is a promising natural product with documented anti-HIV activity and potential as a broad-spectrum antimicrobial agent. However, the existing body of research is limited, and there is a significant need for further investigation. Future research should focus on:

- Re-isolation and Characterization: Isolation of O-Demethylbuchenavianine from Buchenavia species to obtain sufficient quantities for comprehensive testing.
- Quantitative Bioactivity Studies: Performing detailed in vitro studies to determine the EC50 for anti-HIV activity against various strains, and MIC values against a panel of pathogenic bacteria and fungi.
- Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which O-Demethylbuchenavianine exerts its antiviral and antimicrobial effects.
- Toxicology Assessment: Conducting thorough in vitro and in vivo toxicological studies to evaluate its safety profile, including its mutagenic potential.
- Synthetic Approaches: The synthesis of O-Demethylbuchenavianine has been reported by Vincenzo Piccialli of the University of Naples Federico II, which opens avenues for the generation of analogues with improved efficacy and reduced toxicity.

In conclusion, while O-Demethylbuchenavianine presents an interesting scaffold for drug development, a significant amount of foundational research is required to fully understand its therapeutic potential and limitations. This guide serves as a summary of the current knowledge to encourage and inform these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological properties of O-Demethylbuchenavianine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587021#pharmacological-properties-of-o-demethylbuchenavianine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com